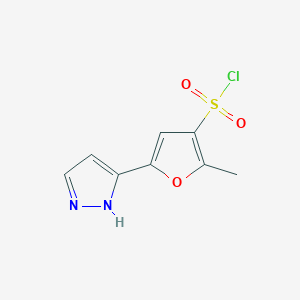

2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride

Description

2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride (CAS 1350521-53-7) is a heterocyclic sulfonyl chloride derivative combining a furan ring substituted with a pyrazole moiety and a sulfonyl chloride functional group. The pyrazole ring contributes hydrogen-bonding capabilities and aromatic stabilization, while the sulfonyl chloride group enhances electrophilicity, making it versatile in nucleophilic substitution reactions .

Propriétés

IUPAC Name |

2-methyl-5-(1H-pyrazol-5-yl)furan-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3S/c1-5-8(15(9,12)13)4-7(14-5)6-2-3-10-11-6/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSPBBUGAGVSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=NN2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the furan ring and the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and specific catalysts. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Applications De Recherche Scientifique

2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to study enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The pyrazole and furan rings contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The compound is structurally analogous to 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride (CAS 924865-06-5), where the pyrazole ring is replaced by an isoxazole. Both compounds share the 2-methyl-3-furansulfonyl chloride backbone but differ in the heterocyclic substituent (pyrazole vs. isoxazole). Key differences include:

- Pyrazole : A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and coordination chemistry.

- Isoxazole : A five-membered ring with one oxygen and one nitrogen atom, offering distinct electronic and steric properties.

Physicochemical Properties

Estimated properties from computational models (EPA T.E.S.T. and EPI Suite) highlight critical differences:

Key Observations :

- Both compounds exhibit similar densities and melting points, suggesting comparable crystallinity.

- The pyrazole derivative shows higher predicted water solubility in the EPI Suite model, likely due to enhanced hydrogen-bonding capacity from the pyrazole NH group.

Comparison with Pyrazole-Based Sulfonamides

describes pyrazole derivatives such as Compound 3h (5-chloro-4-(1-(4-chlorophenyl)-4,5-dihydro-3-p-tolyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole), which shares the pyrazole core but lacks the sulfonyl chloride group. Key distinctions include:

- Functional Groups: The absence of sulfonyl chloride in Compound 3h limits its utility in nucleophilic substitutions but enhances stability for pharmaceutical applications (e.g., antimicrobial activity noted in pyrazole derivatives) .

- Synthetic Pathways : Compound 3h is synthesized via multi-step cyclization and halogenation, whereas sulfonyl chlorides like the target compound typically require chlorosulfonation of preformed heterocycles .

Activité Biologique

2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and relevant data.

Synthesis

The synthesis of 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride typically involves the reaction of 2-methyl-3-furansulfonyl chloride with 1H-pyrazole derivatives. The reaction conditions often include the use of solvents like dichloromethane or dioxane and may require catalysts such as calcium hydroxide to facilitate the process.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and furan moieties exhibit significant antimicrobial activity. For instance, derivatives of pyrazolones have been shown to possess antibacterial, antifungal, and antitubercular properties. In vitro studies have demonstrated that 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride exhibits potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For example, a series of 4-(indol-3-yl)-arylmethyl-1-phenyl-3-methyl-5-pyrazolone derivatives were evaluated for their effects on breast cancer cell lines (MCF-7). The results showed that these compounds significantly inhibited cell proliferation, suggesting that 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride may share similar anticancer properties .

Anti-inflammatory Effects

The anti-inflammatory effects of pyrazolone derivatives have also been documented. Compounds with similar structures have been found to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, indicating that 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride might be beneficial in treating inflammatory diseases .

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A pyrazole ring is introduced via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling to pre-functionalized furans. Sulfonation to install the sulfonyl chloride group is achieved using chlorosulfonic acid under controlled temperatures (0–5°C). Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of sulfonating agents, and reaction time significantly impact yield. For example, prolonged exposure to chlorosulfonic acid may lead to over-sulfonation or decomposition .

Q. What analytical techniques are critical for confirming the sulfonyl chloride functionality in this compound?

- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies the S=O symmetric/asymmetric stretching vibrations (1350–1150 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C NMR) reveals deshielding effects on adjacent protons due to the electron-withdrawing sulfonyl group. Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁺ fragments). Elemental analysis validates the Cl content. Discrepancies in data are resolved by cross-referencing multiple techniques .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used. Challenges include:

- Disorder : Flexible pyrazole or furan rings may exhibit positional disorder, requiring split-atom models.

- Twinned crystals : Data from twinned domains are deconvoluted using SHELXD .

- Hydrogen bonding : Hydrogen atoms are located via difference maps, but weak H-bonds (e.g., C–H···O) require high-resolution data (<1.0 Å). Refinement parameters (e.g., ADPs) are adjusted to minimize R-factor discrepancies .

Q. How can graph set analysis elucidate hydrogen bonding patterns in the crystal lattice of this compound?

- Methodological Answer : Graph set analysis (GSA) categorizes H-bond motifs (e.g., chains, rings) using Etter’s rules. For example:

- Descriptors : D (donor), A (acceptor), S (self), C (chain).

- The sulfonyl oxygen acts as a dual acceptor (O=S=O), forming D₁¹(a) motifs with adjacent pyrazole N–H groups.

- Synthons like R₂²(8) (eight-membered rings) stabilize the lattice. GSA predicts packing efficiency and polymorphism risks .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Contradiction in NMR shifts : Dynamic effects (e.g., tautomerism in pyrazole) are resolved by variable-temperature NMR.

- MS fragmentation anomalies : High-resolution MS (HRMS) distinguishes isobaric ions.

- IR band overlap : Computational simulations (DFT) compare theoretical vs. experimental spectra to assign vibrations .

Q. What role do computational methods play in predicting the reactivity of the sulfonyl chloride group?

- Methodological Answer : Density functional theory (DFT) calculates electrophilicity indices (e.g., Fukui f⁻ for nucleophilic attack at the S–Cl bond). Solvent effects (PCM models) predict hydrolysis rates in aqueous media. Transition-state modeling identifies regioselectivity in nucleophilic substitutions (e.g., with amines to form sulfonamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.